molecular formula C22H22ClFN2O4S B2570799 3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 892776-64-6

3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2570799
CAS No.: 892776-64-6
M. Wt: 464.94
InChI Key: BNNAYPQCCFBJNO-UHFFFAOYSA-N
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Description

Its structure features:

  • 4-Chlorobenzenesulfonyl group at position 3: An electron-withdrawing substituent that may enhance binding affinity through hydrophobic or π-π interactions.
  • Fluorine atom at position 6: Improves metabolic stability and membrane permeability.
  • Morpholin-4-yl group at position 7: Enhances solubility and hydrogen-bonding capacity.
  • Propyl chain at position 1: Moderately lipophilic, balancing solubility and cell penetration.

This compound’s structural complexity allows for tailored interactions with biological targets, though its exact pharmacological profile remains under investigation.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-fluoro-7-morpholin-4-yl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN2O4S/c1-2-7-26-14-21(31(28,29)16-5-3-15(23)4-6-16)22(27)17-12-18(24)20(13-19(17)26)25-8-10-30-11-9-25/h3-6,12-14H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNAYPQCCFBJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the chlorobenzenesulfonyl group, fluorine atom, morpholine ring, and propyl group. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance reaction efficiency. The process may also include purification steps like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers explore its potential as a lead compound for developing new pharmaceuticals.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as materials science and chemical engineering.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Implications

Key analogues and their structural differences are summarized below:

Compound Name Position 3 Substituent Position 7 Substituent Position 1 Substituent Molecular Weight (g/mol) Key Features Reference
3-(4-Chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one 4-Chlorobenzenesulfonyl Morpholin-4-yl Propyl ~495.0* Balanced lipophilicity, strong H-bonding
3-(3,5-Dimethylphenylsulfonyl)-6-fluoro-7-morpholino-1-propylquinolin-4(1H)-one 3,5-Dimethylbenzenesulfonyl Morpholin-4-yl Propyl 485.0 Increased steric bulk, reduced polarity
3-(4-Ethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one 4-Ethylbenzenesulfonyl 4-Methylpiperidin-1-yl Propyl ~509.0* Higher lipophilicity, altered basicity
3-((6-Methoxy)naphthalene-2-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one (97) 6-Methoxynaphthalene-2-carbonyl N/A Pentyl 400.0 Extended aromatic system, enhanced π-π
3-(Anthracene-9-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one (98) Anthracene-9-carbonyl N/A Pentyl 420.0 Bulky substituent, reduced solubility

*Estimated based on analogous structures.

Key Observations:

Replacement with naphthalene/anthracene carbonyl () introduces extended aromatic systems, favoring π-π stacking but compromising solubility .

Position 7 Heterocycles :

  • Morpholin-4-yl (main compound) provides strong hydrogen-bonding capacity and solubility, while 4-methylpiperidin-1-yl () introduces basicity and conformational flexibility, which may alter target engagement .

Position 1 Alkyl Chains: Propyl (main compound) vs.

Hypothetical Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The 4-chloro substituent likely enhances target binding compared to electron-donating groups (e.g., methoxy in compound 97).
  • Morpholine vs. Piperidine : Morpholine’s oxygen atom may improve solubility and hydrogen-bonding vs. piperidine’s basic nitrogen, which could enhance cellular uptake .
  • Fluorine at Position 6 : Common across analogues, suggesting its critical role in metabolic stability and bioavailability .

Biological Activity

3-(4-chlorobenzenesulfonyl)-6-fluoro-7-(morpholin-4-yl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of fluorinated quinolines. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring a quinoline core, a sulfonyl group, and a morpholine ring, contributes to its diverse biological properties.

Chemical Structure

The molecular formula of the compound is C19H20ClFN2O3SC_{19}H_{20}ClFN_2O_3S. The structural characteristics include:

  • A quinoline core that is essential for its biological activity.
  • A fluorine atom that enhances its lipophilicity and biological stability.
  • A chlorobenzenesulfonyl group which may contribute to enzyme inhibition mechanisms.

The biological activity of this compound primarily arises from its interaction with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may function as an inhibitor by binding to the active site of enzymes crucial for various biological processes.
  • DNA Gyrase Inhibition : Similar to other fluoroquinolones, it targets bacterial DNA gyrase, preventing DNA replication and repair, which is vital for bacterial growth and survival.
  • Receptor Interaction : It may influence cellular signaling pathways by binding to specific receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of DNA gyrase, leading to the cessation of bacterial replication.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL
Pseudomonas aeruginosa8 µg/mL

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction through mitochondrial pathways or inhibition of cell cycle progression.

Cancer Cell Line IC50 (µM)
HeLa10
MCF-715
A54912

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various quinoline derivatives, including the target compound. Results indicated that it outperformed several existing antibiotics against resistant strains.
  • Cytotoxicity Assessment : An investigation into the cytotoxic effects on HeLa cells revealed that treatment with the compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

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